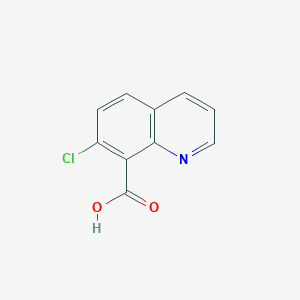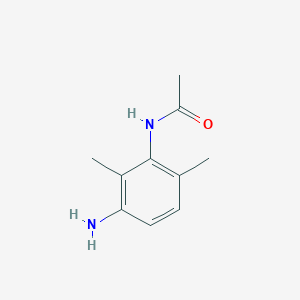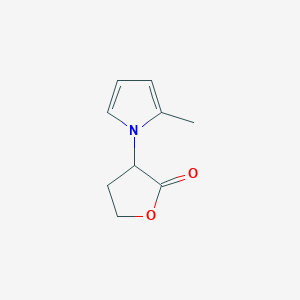
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound that contains a pyrrole ring and a dihydrofuran ring. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has a high electron affinity and can act as an electron acceptor in organic semiconductors. This property makes 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one an ideal candidate for the fabrication of organic electronic devices.
Efectos Bioquímicos Y Fisiológicos
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been studied for its potential biochemical and physiological effects. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can inhibit the growth of cancer cells by inducing apoptosis. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its high purity and high yield. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, and the synthesis can be optimized to yield high purity and high yield of the compound. However, one of the limitations of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its potential toxicity. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one. One potential direction is the development of new synthetic methods for the synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its derivatives. Another direction is the study of the potential applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its potential biochemical and physiological effects.
Métodos De Síntesis
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-methylpyrrole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylpyrrole with maleic anhydride, followed by the reduction of the resulting adduct. The synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is in the field of organic electronics. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Propiedades
Número CAS |
151645-42-0 |
|---|---|
Nombre del producto |
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-(2-methylpyrrol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-5-10(7)8-4-6-12-9(8)11/h2-3,5,8H,4,6H2,1H3 |
Clave InChI |
CEKBLMYSGAMWGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN1C2CCOC2=O |
SMILES canónico |
CC1=CC=CN1C2CCOC2=O |
Sinónimos |
2(3H)-Furanone,dihydro-3-(2-methyl-1H-pyrrol-1-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



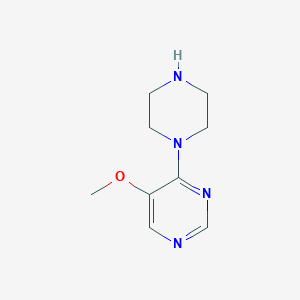
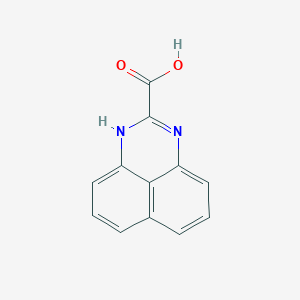
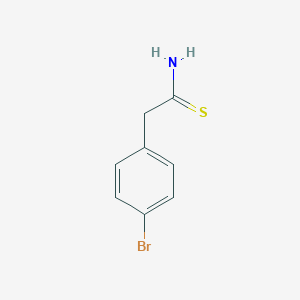
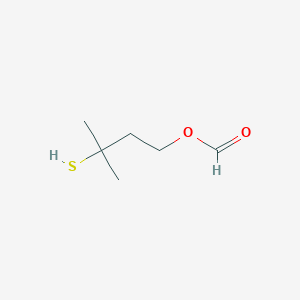
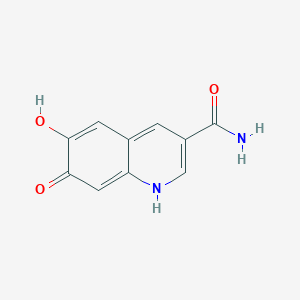
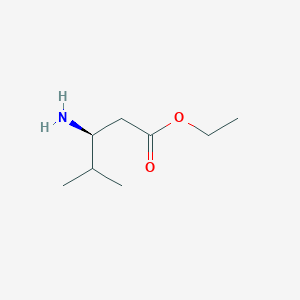
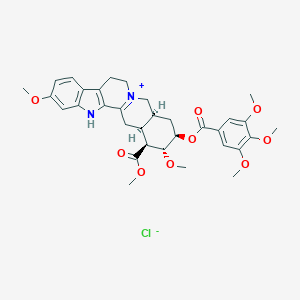
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
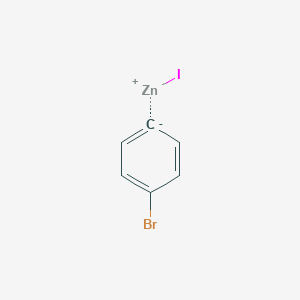
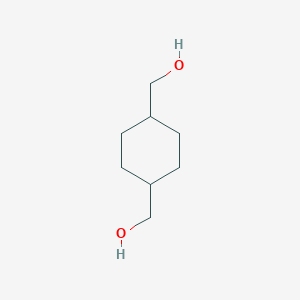
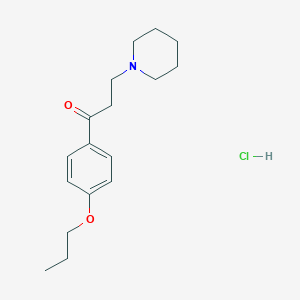
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
